molecular formula C19H17N3O6 B11117255 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)

4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)

Cat. No.: B11117255
M. Wt: 383.4 g/mol
InChI Key: HLNODIYSHAJOAF-ZVBGSRNCSA-N
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Description

4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound featuring a benzodioxin ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple steps, including the formation of the benzodioxin ring and the subsequent attachment of the benzoic acid moiety. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable acylating agent to form the benzodioxin-2-ylcarbonyl intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the hydrazinylidene moiety, which is finally coupled with benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxin ring and benzoic acid moiety play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

4-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C19H17N3O6/c23-17(22-21-9-12-5-7-13(8-6-12)19(25)26)10-20-18(24)16-11-27-14-3-1-2-4-15(14)28-16/h1-9,16H,10-11H2,(H,20,24)(H,22,23)(H,25,26)/b21-9+

InChI Key

HLNODIYSHAJOAF-ZVBGSRNCSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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